![molecular formula C21H22N4O8S B14873863 diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate](/img/structure/B14873863.png)
diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, nitrophenyl group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate typically involves multiple steps. One common method starts with the formation of the thiophene ring through a Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile compound . The resulting thiophene derivative is then subjected to further functionalization to introduce the nitrophenyl and ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
Diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate
- Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate
- 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile
Uniqueness
Diethyl 3-methyl-5-[(2E)-2-{1-[(4-nitrophenyl)amino]-1,3-dioxobutan-2-ylidene}hydrazinyl]thiophene-2,4-dicarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C21H22N4O8S |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
diethyl 5-[[(Z)-3-hydroxy-1-(4-nitroanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C21H22N4O8S/c1-5-32-20(28)15-11(3)17(21(29)33-6-2)34-19(15)24-23-16(12(4)26)18(27)22-13-7-9-14(10-8-13)25(30)31/h7-10,26H,5-6H2,1-4H3,(H,22,27)/b16-12-,24-23? |
InChI Key |
NVUGTIBKSAEKTB-UBNVKNDKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=N/C(=C(/C)\O)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC(=C(C)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


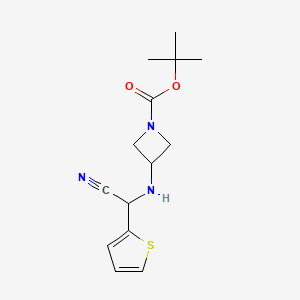
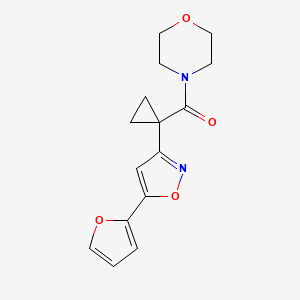
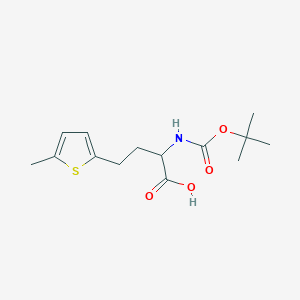

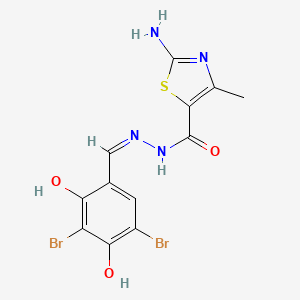
![methyl 2-(1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B14873808.png)
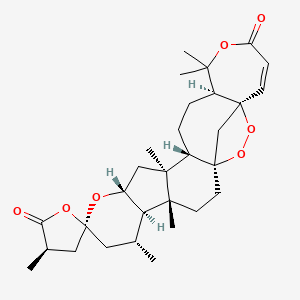

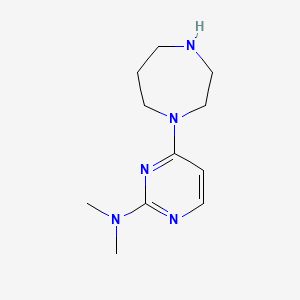

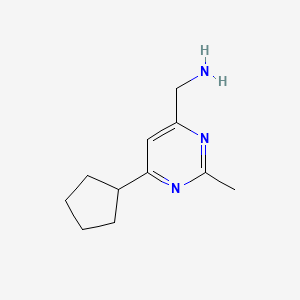
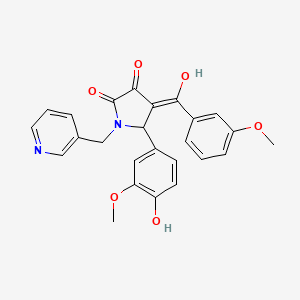

![(1S,2R,3S,5R,6R,7R,9R,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B14873856.png)
